An In-Depth Technical Guide to the Chemical and Pharmacological Profile of Hydroxyvardenafil
An In-Depth Technical Guide to the Chemical and Pharmacological Profile of Hydroxyvardenafil
Abstract: This technical guide provides a comprehensive analysis of hydroxyvardenafil, a potent phosphodiesterase type 5 (PDE5) inhibitor and a close structural analogue of vardenafil. Designed for researchers, medicinal chemists, and drug development professionals, this document delineates the core chemical structure, physicochemical properties, mechanism of action, and robust analytical methodologies for the identification and quantification of this compound. By integrating foundational scientific principles with practical, field-proven insights, this guide serves as an essential resource for studies involving PDE5 inhibitors, from impurity profiling in pharmaceutical manufacturing to the analysis of undeclared ingredients in dietary supplements.
Chemical Identity and Structure
Hydroxyvardenafil, systematically known as 2-[2-ethoxy-5-[4-(2-hydroxyethyl)piperazin-1-yl]sulfonylphenyl]-5-methyl-7-propyl-3H-imidazo[5,1-f][1][2][3]triazin-4-one, is a direct derivative of the well-established erectile dysfunction medication, vardenafil.[1] The defining structural modification is the substitution of the N-ethyl group on the piperazine moiety of vardenafil with an N-(2-hydroxyethyl) group. This seemingly minor alteration has significant implications for the molecule's polarity and potential metabolic profile, making its accurate identification crucial.
Nomenclature and Key Identifiers
The fundamental identifiers for hydroxyvardenafil are summarized in the table below, providing a quick reference for researchers.
| Property | Value | Source(s) |
| IUPAC Name | 2-[2-ethoxy-5-[4-(2-hydroxyethyl)piperazin-1-yl]sulfonylphenyl]-5-methyl-7-propyl-3H-imidazo[5,1-f][1][2][3]triazin-4-one | [1] |
| Molecular Formula | C23H32N6O5S | [1][2] |
| Molecular Weight | 504.6 g/mol | [1][2] |
| CAS Number | 224785-98-2 | [1][4][5] |
| Canonical SMILES | CCCC1=NC(=C2N1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)CCO)OCC)C | [1] |
| Synonyms | Hydroxy Vardenafil, Vardenafil Impurity C | [1][5] |
Structural Elucidation
The molecular architecture of hydroxyvardenafil is built upon the same imidazotriazinone core as vardenafil, which serves as a structural mimic of the purine ring of cyclic guanosine monophosphate (cGMP).[6] The key distinction, the terminal hydroxyl group on the piperazine side chain, increases the molecule's hydrophilicity compared to its parent compound, vardenafil. This structural change is visually represented in the diagram below.
Caption: 2D representation of the Hydroxyvardenafil molecule.
Physicochemical Properties
The physicochemical characteristics of an active pharmaceutical ingredient (API) are paramount as they dictate its behavior in both formulation and biological systems.[7][8] These properties influence solubility, absorption, distribution, and overall bioavailability.[9]
| Property | Value / Description | Implication | Source(s) |
| Physical Form | White to Pale Yellow Solid | Standard for most purified small molecule APIs. | [5] |
| Melting Point | 189-191°C | Indicates a crystalline solid with a relatively high degree of thermal stability. | [5] |
| Solubility | Slightly soluble in Chloroform, DMSO, Methanol | Low aqueous solubility is implied; requires specific solvents for analysis and may necessitate advanced formulation strategies (e.g., salt formation, use of excipients) for oral delivery. | [5] |
| Lipophilicity (XLogP3-AA) | 1.4 | Suggests moderate lipophilicity, which is generally favorable for membrane permeability and absorption. | [1] |
| pKa (Predicted) | 9.86 ± 0.20 | The presence of the basic piperazine nitrogen suggests the molecule will be protonated at physiological pH, which can enhance solubility but may affect cell penetration. | [5] |
Mechanism of Action as a PDE5 Inhibitor
Hydroxyvardenafil functions via the same mechanism as sildenafil, vardenafil, and tadalafil: competitive inhibition of phosphodiesterase type 5 (PDE5).[6][10] Understanding this mechanism requires an appreciation of the underlying physiology of smooth muscle relaxation.
The Nitric Oxide/cGMP Signaling Pathway
In response to sexual stimulation, nitric oxide (NO) is released from nerve endings and endothelial cells within the penile corpus cavernosum.[11] NO activates the enzyme soluble guanylate cyclase (sGC), which catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[12] Elevated intracellular cGMP levels activate protein kinase G (PKG), leading to a cascade of events that results in the relaxation of the smooth muscle tissue of the corpus cavernosum. This relaxation allows for increased blood flow into the penis, causing an erection.[13][14]
Role of PDE5 and Point of Inhibition
The physiological effects of cGMP are terminated by its degradation into the inactive GMP by phosphodiesterase enzymes.[10] PDE5 is the predominant isozyme in the corpus cavernosum responsible for this degradation.[13] Hydroxyvardenafil, by inhibiting PDE5, prevents the breakdown of cGMP. This action enhances and prolongs the smooth muscle-relaxing effects of NO, thereby facilitating and sustaining an erection in the presence of sexual stimulation.[10][11] It is critical to note that PDE5 inhibitors do not initiate erections directly; they only potentiate the natural physiological response to sexual arousal.[14]
Caption: The NO/cGMP signaling pathway and the inhibitory action of Hydroxyvardenafil.
Analytical Methodologies
The accurate detection and quantification of hydroxyvardenafil are essential for quality control, pharmacokinetic studies, and the identification of adulterants in unregulated products.[15] Methodologies typically rely on chromatographic separation coupled with sensitive detection techniques.
Chromatographic Separation: RP-HPLC
Reverse-phase high-performance liquid chromatography (RP-HPLC) is the cornerstone for analyzing vardenafil and its analogues due to its efficiency in separating moderately polar to nonpolar compounds.[16][17] The causality for this choice lies in the interaction between the hydrophobic stationary phase (e.g., C18) and the lipophilic regions of the hydroxyvardenafil molecule.
Exemplar Experimental Protocol: RP-HPLC-UV
-
Instrumentation: An HPLC system equipped with a UV-Vis or Photo Diode Array (PDA) detector.[14]
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is chosen for its proven resolving power with similar compounds.[16][18]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 10-20 mM potassium dihydrogen phosphate or ammonium acetate, pH adjusted to 3.0-5.0) and an organic modifier like acetonitrile or methanol.[18][19] A typical starting point would be a 70:30 (v/v) ratio of buffer to acetonitrile. The acidic pH ensures that the basic nitrogen on the piperazine ring is protonated, leading to sharper, more symmetrical peaks.
-
Flow Rate: 1.0 mL/min.[16]
-
Detection Wavelength: Monitoring at approximately 230-247 nm, corresponding to a strong UV absorbance maximum for the vardenafil chromophore.[16][18]
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent like methanol to a known concentration (e.g., 100 µg/mL). Filter through a 0.45 µm syringe filter before injection.
-
Validation: The method must be validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).[14][16] This ensures the protocol is a self-validating system, providing trustworthy and reproducible results.
Mass Spectrometric Detection (LC-MS/MS)
For ultimate specificity and sensitivity, especially in complex matrices like plasma or herbal supplements, coupling liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the authoritative method.[20]
Rationale and Key Parameters:
-
Ionization: Positive electrospray ionization (ESI+) is highly effective, as the basic nitrogen atoms in the piperazine ring are readily protonated to form the precursor ion [M+H]+.[21]
-
Precursor Ion: For hydroxyvardenafil (C23H32N6O5S), the expected protonated molecule [M+H]+ would have a mass-to-charge ratio (m/z) of 505.22.
-
Product Ions: Collision-induced dissociation (CID) of the precursor ion would generate characteristic fragment ions. Based on the fragmentation of vardenafil, key product ions would include those resulting from the cleavage of the piperazine ring and the sulfonyl group. A likely prominent fragment would be observed around m/z 151, corresponding to a portion of the piperazine side chain.[20][21]
-
Workflow: The analytical workflow involves sample extraction (e.g., liquid-liquid or solid-phase extraction), chromatographic separation, ionization, and detection using selected reaction monitoring (SRM) for quantitative analysis.
Caption: A typical LC-MS/MS workflow for the analysis of Hydroxyvardenafil.
Conclusion
Hydroxyvardenafil is a significant vardenafil analogue with a well-defined chemical structure and a predictable mechanism of action as a PDE5 inhibitor. Its physicochemical properties, particularly its moderate lipophilicity and basic character, are critical determinants of its analytical behavior and potential pharmacokinetic profile. The robust RP-HPLC and LC-MS/MS methodologies detailed herein provide the necessary tools for its accurate and reliable quantification. For scientists and researchers in drug development and forensic analysis, a thorough understanding of hydroxyvardenafil's properties is indispensable for ensuring pharmaceutical quality, conducting bioequivalence studies, and combating the adulteration of consumer products.
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